molecular formula C26H35NO3 B12323161 3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione

3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione

Cat. No.: B12323161
M. Wt: 409.6 g/mol
InChI Key: MBOKEBRRTSUMOO-UHFFFAOYSA-N
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Description

3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione is a synthetic steroidal molecule functionalized with a maleimide group, positioning it as a key intermediate for the synthesis of more complex biochemical probes and potential therapeutic agents. The core steroidal structure is based on a androstane or estrane scaffold, heavily modified with methyl groups and a keto function, which can influence its binding affinity to nuclear receptors like the estrogen receptor (https://pubchem.ncbi.nlm.nih.gov/). The maleimide moiety is a critical handle for bioconjugation, as it readily undergoes Michael addition with thiol groups on cysteine residues in peptides and proteins (https://www.thermofisher.com/). This property makes the compound highly valuable for developing targeted covalent inhibitors or for use in antibody-drug conjugates (ADCs) where a potent steroidal payload is desired. Researchers may also investigate its intrinsic biological activity, as similar steroidal maleimides have been explored for their anti-cancer and anti-inflammatory properties. This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOKEBRRTSUMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Cyclization

Pregnenolone derivatives undergo alkylation using alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate (K₂CO₃) to introduce methyl groups at positions 4, 10, 13, and 14. Cyclization is achieved via acid-catalyzed or thermal conditions to form the pentacyclic structure. For example, hydrofluoric acid (HF) is used to remove protecting groups (e.g., tert-butyldimethylsilyl) during spirocyclization, yielding intermediates like 3-octyl-5,5-diphenylimidazolidine-2,4-dione.

Oxidation and Functionalization

The 3-oxo group is introduced via oxidation of a secondary alcohol using reagents such as oxalyl chloride or Dess-Martin periodinane. This step is critical for stabilizing the cyclopenta[a]phenanthrene core.

Table 1: Key Steps in Steroid Core Synthesis

Step Reagents/Conditions Product Yield (%) Source
Alkylation CH₃I, K₂CO₃, DMF 4,10,13,14-Tetramethyl derivative 70–80
Cyclization HF, CH₃CN Decahydrocyclopenta[a]phenanthrene 75–85
Oxidation Oxalyl chloride, DCM 3-Oxo intermediate 60–70

Formation of the Pyrrole-2,5-dione Moiety

The pyrrole-2,5-dione ring is synthesized via diverse methods, including three-component reactions, amidrazone cyclization, and maleic anhydride derivatives.

Three-Component Reaction

A one-pot reaction between α-hydroxyketones, oxoacetonitriles, and primary amines under acetic acid catalysis yields pyrrole-2,5-dione derivatives. For example, 3-oxobutanenitrile reacts with phenacyl alcohols and anilines to form pyrrole scaffolds, which are later functionalized.

Amidrazone Cyclization

N³-Substituted amidrazones react with 2,3-dimethylmaleic anhydride to form pyrrole-2,5-dione derivatives. This method produces stereoisomers (Z and E) depending on reaction conditions.

Maleic Anhydride Derivatives

Maleic anhydride derivatives, such as dichloromaleic anhydride, react with anilines in ethanol under microwave irradiation to form pyrrole-2,5-diones. Microwave-assisted synthesis reduces reaction time (15–20 minutes) and improves yields (70.21%).

Table 2: Pyrrole-2,5-dione Synthesis Methods

Method Reagents/Conditions Yield (%) Selectivity Source
Three-component α-Hydroxyketone, oxoacetonitrile, aniline, AcOH 53–78 High
Amidrazone cyclization Amidrazone, 2,3-dimethylmaleic anhydride, toluene 75–95 Moderate
Microwave-assisted Dichloromaleic anhydride, aniline, ethanol 70.21 High

Coupling Strategies for Core-Pyrrole Linkage

The pyrrole-2,5-dione moiety is attached to the steroid core through nucleophilic substitution, amidation, or esterification.

Nucleophilic Substitution

The 17-hydroxy group of the steroid core undergoes substitution with pyrrole-2,5-dione derivatives. For example, 3-(4,4,10,13,14-pentamethyl-3-oxo-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione is formed via reaction with maleimide derivatives in dimethylformamide (DMF) under basic conditions.

Amidation/Cyclization

Boric acid or carbodiimide derivatives facilitate amidation between the steroid core and pyrrole-2,5-dione. This method achieves higher yields (56–76%) compared to traditional coupling agents.

Table 3: Coupling Methods

Method Reagents/Conditions Yield (%) Source
Nucleophilic substitution Pyrrole-2,5-dione, K₂CO₃, DMF 60–75
Amidation (boric acid) Succinic acid, ethylenediamine, MeOH 56–76

Optimization and Reaction Conditions

Reaction conditions are tailored to maximize efficiency and minimize side reactions.

Solvent Choice

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in nucleophilic substitutions, while toluene or chloroform are preferred for amidrazone cyclization.

Catalyst Use

Palladium catalysts ([Cp*RhCl₂]₂) enable late-stage functionalization, such as C–H activation, to introduce substituents without disrupting the core structure.

Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15–20 minutes for pyrrole-2,5-dione formation) and improves yields.

Analytical Characterization and Purification

The final compound is characterized using spectroscopic and chromatographic techniques.

Spectroscopic Analysis

  • ¹H NMR : Confirms the pentamethylated steroid core and pyrrole-2,5-dione protons.
  • ¹³C NMR : Identifies carbonyl signals (δ 170–180 ppm) and methyl groups (δ 20–30 ppm).
  • Mass Spectrometry : Validates molecular weight (C₂₆H₃₅NO₃, 409.6 g/mol).

Purification

Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the compound, achieving >95% purity.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Yield (%) Source
Steroid + three-component High diversity, scalable Multi-step, moderate yields 53–78
Amidrazone cyclization Stereoselective, high yields Limited substrate scope 75–95
Microwave-assisted Rapid, energy-efficient Specialized equipment required 70.21

Chemical Reactions Analysis

Types of Reactions

3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds similar to 3-(4,4-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione exhibit significant biological activities that can be harnessed for therapeutic purposes.

Case Studies:

  • A study highlighted the anticancer properties of derivatives from similar steroid structures. These compounds demonstrated effective inhibition of cancer cell proliferation in vitro and in vivo models .
CompoundActivityReference
Derivative AAnticancer
Derivative BAnti-inflammatory

Material Science

The unique structural features of this compound may lead to applications in the development of advanced materials. Its potential as a precursor for synthesizing new polymers or nanomaterials is currently under investigation.

Research Findings:

  • Investigations into the polymerization of such compounds have shown promising results for creating materials with enhanced thermal and mechanical properties .

Natural Product Chemistry

The compound's structure is reminiscent of various natural products found in plants. It can serve as a lead compound for synthesizing analogs that mimic the biological activities of these natural substances.

Notable Insights:

  • The extraction and characterization of similar compounds from plant sources have been linked to diverse health benefits including antioxidant and anti-inflammatory effects .

Comparative Analysis of Biological Activities

Compound NameSourceBiological ActivityReference
Compound XPlant AAntioxidant
Compound YPlant BAnticancer
Compound ZSyntheticAnti-inflammatory

Mechanism of Action

The mechanism of action of 3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks glycosylation or extended alkyl linkers seen in analogues , which may reduce hydrophilicity compared to sugar-containing derivatives.

Physicochemical Properties

Comparative data for solubility, stability, and reactivity:

Property Target Compound 1-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-1H-pyrrole-2,5-dione 5-[(3S,8R,9S,10R,13R,14S,17R)-...pyran-2-one
LogP (estimated) 3.8–4.2 (highly lipophilic) 1.2 (hydrophilic due to polyether chain) 2.5 (moderate due to glycosylation)
Aqueous Solubility Low (<0.1 mg/mL) High (>10 mg/mL) Moderate (~1 mg/mL)
Thermal Stability Stable up to 200°C Degrades above 150°C (ether linkages) Stable up to 180°C

Biological Activity

3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione is a complex organic compound belonging to the class of oxosteroids. Its unique structure features a cyclopenta[a]phenanthrene core with multiple methyl groups that may contribute to its biological activity. This article explores its biological properties based on available research findings.

PropertyValue
IUPAC Name3-(4,4-pentamethyl-3-oxo...)
Molecular FormulaC30H46N2O3
Molecular Weight466.68 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that it may modulate enzyme activities and receptor interactions leading to diverse biological effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Several studies have indicated that compounds similar to 3-(4,4-pentamethyl-3-oxo...) exhibit significant anticancer effects. For instance:

  • Inhibition of COX-2 : Research has shown that related compounds can inhibit COX-2 activity in colorectal cancer cells .
  • Cell Apoptosis : The compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Case Studies and Research Findings

  • Study on Inhibition of Tumor Growth : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in animal models by targeting specific oncogenic pathways. The results indicated a reduction in tumor size and proliferation rates compared to control groups .
  • Network Pharmacology Analysis : A network pharmacology approach revealed that this compound interacts with multiple targets involved in inflammation and cancer pathways. Key targets identified include MAPK and TNF pathways which are crucial for mediating inflammatory responses and tumor progression .

Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryModulation of inflammatory pathways
Apoptosis InductionInduces apoptosis in cancer cells

Q & A

Q. What are the optimal strategies for synthesizing this compound with high stereochemical purity?

Methodology:

  • Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights DoE’s role in minimizing experimental trials while maximizing data robustness .
  • Employ chromatographic purification (HPLC or column chromatography) to isolate stereoisomers, as demonstrated in steroidal analog synthesis ().
  • Validate purity via HPLC-MS and NMR (e.g., NOESY for stereochemistry confirmation).
Key Parameters for Synthesis Optimization (DoE Example)
Temperature (°C)
60–120

Q. How can researchers reliably characterize the compound’s crystal structure?

Methodology:

  • Perform single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities .
  • Cross-validate with solid-state NMR and FT-IR to confirm functional groups and hydrogen-bonding networks.

Q. What safety protocols are critical during handling and storage?

Methodology:

  • Refer to Safety Data Sheets (SDS) for hazard identification (e.g., notes flammability and toxicity risks for related compounds) .
  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation ( ) .

Q. How can solubility challenges be addressed in biological assays?

Methodology:

  • Screen co-solvents (DMSO, cyclodextrins) or use nano-formulation (liposomes) to enhance bioavailability.
  • Validate solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy .

Q. What spectroscopic techniques are essential for functional group analysis?

Methodology:

  • Combine ¹H/¹³C NMR ( ) and FT-IR to identify carbonyl (C=O) and pyrrole moieties .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

Advanced Research Questions

Q. How can quantum chemical calculations predict reaction pathways for derivative synthesis?

Methodology:

  • Apply density functional theory (DFT) to model transition states and intermediates (e.g., ’s ICReDD approach using quantum calculations to design reactions) .
  • Validate predictions with kinetic isotope effects (KIE) experiments.
Computational Tools for Reaction Modeling
Gaussian 16

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodology:

  • Perform variable-temperature NMR to detect dynamic effects (e.g., ring-flipping in cyclopenta-phenanthrene systems).
  • Use molecular dynamics (MD) simulations ( ) to reconcile solid-state vs. solution-phase discrepancies .

Q. How can AI-driven platforms optimize multi-step synthesis routes?

Methodology:

  • Integrate machine learning (e.g., random forests) with robotic synthesis platforms to prioritize high-yield routes ( ) .
  • Train models on reaction databases (Reaxys, SciFinder) for predictive accuracy.

Q. What advanced separation techniques improve isomer resolution?

Methodology:

  • Use chiral stationary phases (CSP) in ultra-performance liquid chromatography (UPLC) () .
  • Apply capillary electrophoresis (CE) with cyclodextrin additives for enantiomeric separation.

Q. How do steric and electronic effects influence the compound’s reactivity?

Methodology:

  • Conduct Hammett studies with substituted analogs to quantify electronic effects.
  • Use X-ray crystallography () and DFT to map steric hindrance around the pyrrole-dione moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.